Cas no 2228459-99-0 (2-(2,6-dichlorophenyl)-3,3-difluoropropan-1-amine)

2-(2,6-Dichlorophenyl)-3,3-difluoropropan-1-amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a dichlorophenyl ring and a difluoropropanamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties in drug development. Its dichlorophenyl group contributes to steric and electronic effects, facilitating selective interactions in target binding. The compound’s well-defined structure and synthetic accessibility make it a valuable building block for exploratory studies in medicinal chemistry and material science.
2-(2,6-dichlorophenyl)-3,3-difluoropropan-1-amine structure
2228459-99-0 structure
Product Name:2-(2,6-dichlorophenyl)-3,3-difluoropropan-1-amine
CAS No:2228459-99-0
MF:C9H9Cl2F2N
MW:240.077267408371
CID:6029596
PubChem ID:165852112
Update Time:2025-10-28

2-(2,6-dichlorophenyl)-3,3-difluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,6-dichlorophenyl)-3,3-difluoropropan-1-amine
    • 2228459-99-0
    • EN300-1947234
    • Inchi: 1S/C9H9Cl2F2N/c10-6-2-1-3-7(11)8(6)5(4-14)9(12)13/h1-3,5,9H,4,14H2
    • InChI Key: RJGICZXPEUXUAU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C(C(F)F)CN)Cl

Computed Properties

  • Exact Mass: 239.0080110g/mol
  • Monoisotopic Mass: 239.0080110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-(2,6-dichlorophenyl)-3,3-difluoropropan-1-amine

2-(2,6-Dichlorophenyl)-3,3-Difluoropropan-1-Amine: A Comprehensive Overview

Introduction to 2-(2,6-Dichlorophenyl)-3,3-Difluoropropan-1-Amine

2-(2,6-Dichlorophenyl)-3,3-difluoropropan-1-amine, a compound with the CAS number No. 2228459-99-0, is a versatile organic molecule that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a difluoropropylamine moiety, making it a valuable component in fields such as pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic chemistry have further enhanced its potential for tailored applications.

Chemical Structure and Properties

The molecular structure of 2-(2,6-dichlorophenyl)-3,3-difluoropropan-1-amine is defined by its aromatic ring system, which consists of a phenyl group substituted with two chlorine atoms at the 2 and 6 positions. This substitution pattern imparts stability and unique electronic properties to the molecule. The propanamine chain attached to the phenyl group is further modified by two fluorine atoms at the 3 position, creating a trifluoromethyl-like environment that influences the compound's reactivity and solubility.

Recent studies have highlighted the importance of fluorine substitution in modulating the physical and chemical properties of organic compounds. The presence of fluorine atoms in 2-(2,6-dichlorophenyl)-3,3-difluoropropan-1-amine enhances its lipophilicity and bioavailability, making it an attractive candidate for drug delivery systems. Additionally, the dichlorophenyl group contributes to the molecule's UV stability and resistance to oxidative degradation.

Synthesis and Applications

The synthesis of No. 2228459-99-0 involves a multi-step process that typically begins with the preparation of the dichlorophenyl precursor. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and environmental impact. The compound's ability to act as both an amine donor and an aromatic acceptor makes it highly versatile in chemical reactions such as nucleophilic substitutions and coupling reactions.

In terms of applications, No. 2228459-99-0 has been explored for its potential in agrochemicals as a fungicide or herbicide due to its ability to inhibit key enzymatic pathways in pathogens. In the pharmaceutical sector, it has shown promise as a lead compound for developing anti-inflammatory agents due to its interaction with cyclooxygenase enzymes.

Safety and Handling Considerations

While No. 2228459-99-0 is not classified as a hazardous chemical under current regulations, proper handling procedures are recommended to ensure safety in industrial settings. Recent studies emphasize the importance of minimizing exposure through appropriate personal protective equipment (PPE) and ventilation systems.

Future Prospects and Research Directions

The future of No. 2228459-99-0 lies in its potential for further functionalization to create advanced materials with tailored properties. Researchers are actively exploring its use in polymer chemistry for developing high-performance adhesives and coatings. Additionally, ongoing studies aim to optimize its bioavailability for therapeutic applications through targeted drug delivery systems.

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